

Comparative NMR Spectral Analysis of 2-Bromo-4-nitrophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-4-nitrophenol

Cat. No.: B183087

Get Quote

A detailed guide for researchers and drug development professionals on the 1H and 13C NMR spectral characteristics of **2-Bromo-4-nitrophenol**, with a comparative analysis against structurally related phenolic compounds. This guide provides key spectral data, standardized experimental protocols, and a visual representation of the analytical workflow to aid in structural elucidation and purity assessment.

This technical guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of **2-Bromo-4-nitrophenol**. For a thorough understanding of the influence of substituents on the chemical shifts of aromatic protons and carbons, a comparative analysis is provided against three related compounds: 4-nitrophenol, 2-bromophenol, and 2,6-dibromo-4-nitrophenol. The summarized data, presented in clear tabular format, is intended to assist researchers in the identification and characterization of these and similar molecular structures.

1H NMR Spectral Data Comparison

The 1H NMR spectra of substituted phenols are highly informative, with the chemical shifts and coupling constants of the aromatic protons providing a clear indication of the electronic environment within the molecule. The introduction of electron-withdrawing groups, such as the nitro group (-NO2), and electronegative atoms, like bromine (-Br), significantly influences the shielding of nearby protons, leading to predictable downfield shifts.



| Compound | Solvent | Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz) |
|---------------------------|------------|--|
| 2-Bromo-4-nitrophenol | DMSO-d6 | H-3: 8.32 (d, J = 2.8 Hz), H-5: 8.11 (dd, J = 9.2, 2.8 Hz), H-6: 7.18 (d, J = 9.2 Hz), -OH: 11.8 (br s) |
| 4-Nitrophenol | DMSO-d6 | H-2, H-6: 8.15 (d, J = 9.2 Hz), H-3, H-5: 6.95 (d, J = 9.2 Hz), - OH: 11.1 (br s) |
| 2-Bromophenol | CDCl3 | H-3: 7.50 (dd, J = 7.9, 1.6 Hz), H-4: 6.85 (td, J = 7.7, 1.6 Hz), H-5: 7.23 (ddd, J = 8.1, 7.7, 1.6 Hz), H-6: 6.91 (dd, J = 8.1, 1.6 Hz), -OH: 5.6 (s) |
| 2,6-Dibromo-4-nitrophenol | Acetone-d6 | H-3, H-5: 8.35 (s), -OH: ~9.0 (br s) |

13C NMR Spectral Data Comparison

The 13C NMR spectra provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The carbon atom attached to the hydroxyl group (C-1) and the nitro group (C-4) are typically observed at lower field due to the electron-withdrawing nature of these groups. The presence of bromine also induces a downfield shift on the directly attached carbon and influences the shifts of adjacent carbons.



| Compound | Solvent | Chemical Shift (δ ppm) |
|---------------------------|------------|--|
| 2-Bromo-4-nitrophenol | DMSO-d6 | C-1: 155.5, C-2: 112.1, C-3: 135.0, C-4: 140.2, C-5: 126.0, C-6: 118.0 |
| 4-Nitrophenol | DMSO-d6 | C-1: 161.5, C-2, C-6: 115.9, C-3, C-5: 126.4, C-4: 141.2[1] |
| 2-Bromophenol | CDCl3 | C-1: 152.0, C-2: 110.1, C-3: 132.8, C-4: 121.9, C-5: 128.8, C-6: 116.3 |
| 2,6-Dibromo-4-nitrophenol | Acetone-d6 | C-1: 150.2, C-2, C-6: 111.9, C-3, C-5: 136.1, C-4: 142.0 |

Experimental Protocols

A standardized protocol for the acquisition of high-quality 1H and 13C NMR spectra of phenolic compounds is crucial for data reproducibility and comparison.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid phenolic compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle agitation or vortexing may be applied.
- If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Solvent: As specified in the data tables.



Temperature: 298 K.

• Spectral Width: 0-15 ppm.

• Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

• Reference: Tetramethylsilane (TMS) at 0.00 ppm.

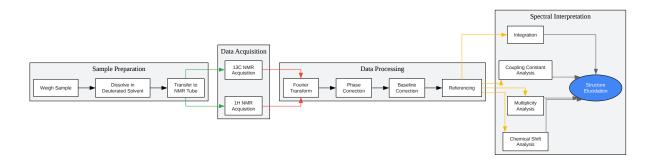
13C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):

- Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
- · Solvent: As specified in the data tables.
- Temperature: 298 K.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.

Data Interpretation and Structural Elucidation Workflow

The process of analyzing NMR spectra to determine the structure of a molecule follows a logical workflow. This involves preparing the sample, acquiring the spectra, processing the data, and finally, interpreting the spectral features to assign the structure.





Click to download full resolution via product page

Figure 1. Workflow for NMR-based structural elucidation of phenolic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [Comparative NMR Spectral Analysis of 2-Bromo-4-nitrophenol and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183087#1h-nmr-and-13c-nmr-spectral-analysis-of-2-bromo-4-nitrophenol]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com